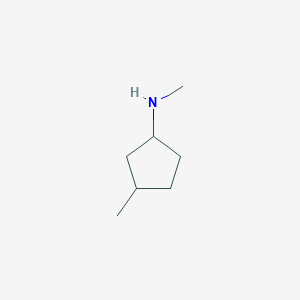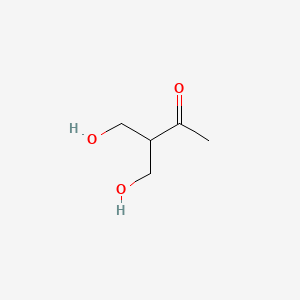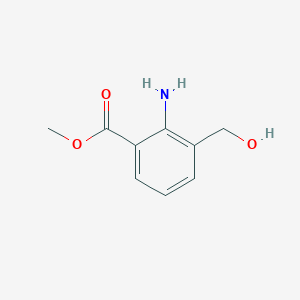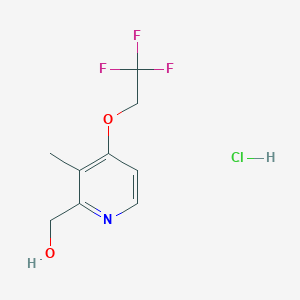
1,5-Bis(4-pyridyl)pentane
説明
1,5-Bis(4-pyridyl)pentane is a chemical compound with the molecular formula C15H18N2 . It is often used in the formation of molecular and coordination polymers with metal ions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane backbone with a pyridyl group attached at the 1 and 5 positions . The compound contains a total of 38 bonds, including 20 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.317 Da and a monoisotopic mass of 226.147003 Da . More specific properties such as density, boiling point, and melting point are not provided in the search results.科学的研究の応用
Antiprotozoal Activity
1,5-Bis(4-pyridyl)pentane derivatives have been explored for their antiprotozoal activity. A study by Bakunova et al. (2009) synthesized novel pyridyl analogues of the antiprotozoal drug pentamidine and tested them against various protozoan parasites. The compound exhibited significant in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, showing promise as an antiprotozoal agent (Bakunova et al., 2009).
Coordination Polymers and Metal–Organic Frameworks
This compound has been utilized in the construction of coordination polymers and metal–organic frameworks (MOFs). For instance, Vreshch et al. (2005) employed pyridyl functionalized molecular diketonates, including derivatives of this compound, for the modular construction of Cd(Zn)/Be alternating coordination polymers. These structures exhibited diverse structural features, such as hydrogen-bonded molecular complexes and coordination/hydrogen bonded double-chain polymers (Vreshch et al., 2005).
Solid State Structural Analysis
Żabiński et al. (2010) conducted solid-state analysis of new pentamidine analogs, including a form of this compound, using X-ray diffraction and NMR spectroscopy. This study was pivotal in understanding the solid-state conformations and polymorphism of these compounds, which is critical in drug development and material science applications (Żabiński et al., 2010).
Tautomeric Preferences and Proton Transfer
A study by Dobosz and Gawinecki (2010) on 1,5-bis(pyridin-2-yl)pentane-2,4-diones revealed insights into the tautomeric preferences and proton transfer mechanisms in these compounds. This research is significant in understanding the chemical behavior of pyridyl pentane derivatives, which can influence their applications in various fields, including pharmaceuticals and materials science (Dobosz & Gawinecki, 2010).
Polymeric Silver(I) Complexes
Xie et al. (2004) investigated polymeric silver(I) complexes with pyridyl dithioether ligands, including 1,5-bis(4-pyridylthio)pentane. This research contributes to the understanding of coordination properties of such ligands and their potential applications in the design of new materials with specific electronic or catalytic properties (Xie et al., 2004).
Synthesis and Crystal Structure Studies
Guo et al. (2014) synthesized 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione and determined its crystal structure using single-crystal X-ray diffraction. This type of structural analysis is fundamental in the field of crystal engineering and materials science, helping to predict and tailor the properties of new materials (Guo et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1,5-Bis(4-pyridyl)pentane is not available, a related compound, 1,2-Bis(4-pyridyl)ethane, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(5-pyridin-4-ylpentyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFGLXOHBCCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)




![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)


![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)


